Cas no 82-99-5 (Benzeneethanethioicacid, a-phenyl-,S-[2-(diethylamino)ethyl] ester)

Benzeneethanethioicacid, a-phenyl-,S-[2-(diethylamino)ethyl] ester structure
82-99-5 structure
Product name:Benzeneethanethioicacid, a-phenyl-,S-[2-(diethylamino)ethyl] ester
CAS No:82-99-5
MF:C20H25NOS
MW:327.483604192734
CID:722806
PubChem ID:11061

Benzeneethanethioicacid, a-phenyl-,S-[2-(diethylamino)ethyl] ester Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanethioicacid, a-phenyl-,S-[2-(diethylamino)ethyl] ester
    • S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate
    • Tifenamil
    • Thiphenamil
    • WHLUQAYNVOGZST-UHFFFAOYSA-N
    • NCGC00159449-04
    • AKOS003658477
    • S-[2-(Diethylamino)ethyl] diphenylethanethioate
    • 82-99-5
    • BENZENEETHANETHIOIC ACID, .ALPHA.-PHENYL-, S-(2-(DIETHYLAMINO)ETHYL) ESTER
    • s-(2-Diethylaminoethyl)2,2-di(phenyl)ethanethioate
    • MLS001032034
    • Benzeneethanethioic acid, alpha-phenyl-, S-(2-(diethylamino)ethyl) ester
    • BENZENEETHANETHIOIC ACID, A-PHENYL-, S-(2-(DIETHYLAMINO)ETHYL) ESTER
    • SR-01000883701-1
    • SR-01000883701
    • Tox21_111676
    • Tifenamilo [INN-Spanish]
    • thiphene
    • NCGC00159449-03
    • DTXCID303660
    • Tifenamilum [INN-Latin]
    • Q27279331
    • Tox21_111675_1
    • Tifenamilo
    • CAS-82-99-5
    • S-[2-(Diethylamino)ethyl] diphenylthioacetate
    • Tifenamil [INN]
    • DTXSID0023660
    • CHEMBL1450486
    • Thiphenum
    • UNII-GX4D5197DT
    • SMR000718618
    • NCGC00159449-02
    • SCHEMBL247424
    • THIPHENAMIL [MI]
    • Tifenamilum
    • Tox21_111675
    • S-[2-(Diethylamino)ethyl] diphenylethanethioate #
    • GX4D5197DT
    • CHEBI:135399
    • Inchi: InChI=1S/C20H25NOS/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3
    • InChI Key: WHLUQAYNVOGZST-UHFFFAOYSA-N
    • SMILES: CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 363.142363
  • Monoisotopic Mass: 363.142363
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 313
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 45.6

Experimental Properties

  • Density: 1.079
  • Boiling Point: 441.8°C at 760 mmHg
  • Flash Point: 221°C
  • Refractive Index: 1.571

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